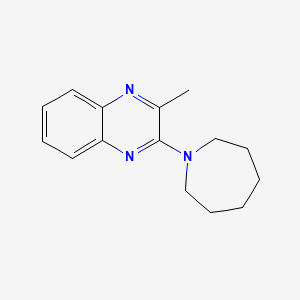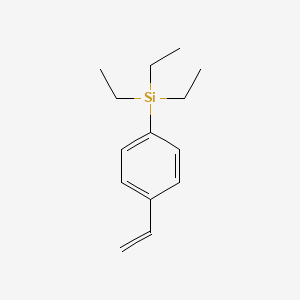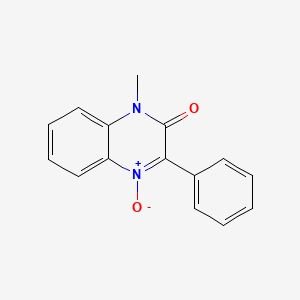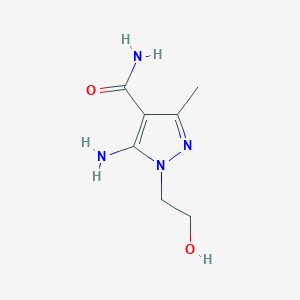
3-Carbethoxy-N-2-fluoroethylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbethoxy-N-2-fluoroethylpyridinium bromide: is a pyridinium salt with a unique structure that includes a carbethoxy group and a fluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbethoxy-N-2-fluoroethylpyridinium bromide typically involves the reaction of pyridine with ethyl chloroformate and 2-fluoroethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3-Carbethoxy-N-2-fluoroethylpyridinium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学研究应用
3-Carbethoxy-N-2-fluoroethylpyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Carbethoxy-N-2-fluoroethylpyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. The fluoroethyl group can enhance binding affinity, while the carbethoxy group can influence the compound’s solubility and stability.
相似化合物的比较
3-Carbethoxy-N-ethylpyridinium bromide: Similar structure but lacks the fluoro group.
3-Carbethoxy-N-2-chloroethylpyridinium bromide: Similar structure but with a chloro group instead of a fluoro group.
3-Carbethoxy-N-2-bromoethylpyridinium bromide: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness: 3-Carbethoxy-N-2-fluoroethylpyridinium bromide is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable compound in various applications.
属性
CAS 编号 |
403-13-4 |
|---|---|
分子式 |
C10H13BrFNO2 |
分子量 |
278.12 g/mol |
IUPAC 名称 |
ethyl 1-(2-fluoroethyl)pyridin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C10H13FNO2.BrH/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11;/h3-4,6,8H,2,5,7H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ZVNLBWUXFPUAKZ-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=C[N+](=CC=C1)CCF.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)

methyl benzoate](/img/structure/B14744126.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)


![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)



